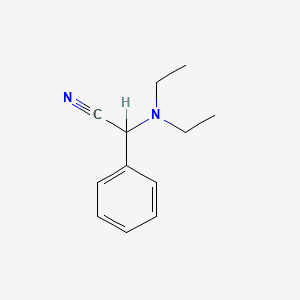

2-(Diethylamino)-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHBMWEFILMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874327 | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5097-99-4 | |

| Record name | α-(Diethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (diethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for α Aminonitriles

Strecker-Type Reaction Pathways

The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that provides a direct route to α-aminonitriles. mdpi.comchemistnotes.com It has since evolved significantly, with numerous modifications and new catalytic systems being developed to improve its efficiency, scope, and stereoselectivity.

Fundamental Principles of the Classical Strecker Reaction

The classical Strecker reaction is a one-pot, three-component condensation of an aldehyde or ketone, an amine (or ammonia), and a cyanide source. chemistnotes.comwikipedia.org The reaction proceeds in two main stages. masterorganicchemistry.com First, the aldehyde or ketone reacts with the amine to form an imine or iminium ion intermediate through a condensation reaction. wikipedia.orgnrochemistry.com This is typically the rate-determining step and can be promoted by mild acid. masterorganicchemistry.comorganic-chemistry.org In the second stage, a nucleophilic cyanide ion attacks the electrophilic imine carbon, forming the C-C bond and yielding the final α-aminonitrile product. masterorganicchemistry.comnrochemistry.com

Step 1: Imine Formation: An aldehyde or ketone condenses with an amine (e.g., diethylamine) to form a Schiff base or, more accurately, an iminium ion upon protonation.

Step 2: Cyanide Addition: The cyanide anion (from sources like HCN, KCN, or NaCN) acts as a nucleophile, attacking the iminium ion to generate the α-aminonitrile. masterorganicchemistry.com

This method is highly versatile, applicable to a wide range of carbonyl compounds and amines, including primary and secondary amines, to produce N-substituted amino acids. wikipedia.org For instance, the synthesis of 2-(Diethylamino)-2-phenylacetonitrile would involve the reaction of benzaldehyde (B42025), diethylamine (B46881), and a cyanide source.

Organocatalytic Strategies for Asymmetric α-Aminonitrile Synthesis

A significant advancement in Strecker chemistry has been the development of organocatalytic asymmetric variants, which allow for the synthesis of enantioenriched α-aminonitriles. mdpi.com These methods utilize small, chiral organic molecules as catalysts to control the stereochemical outcome of the cyanide addition to an achiral imine. mdpi.com This approach avoids the use of transition metals and often offers mild reaction conditions and high enantioselectivity.

Various classes of organocatalysts have been successfully employed, including:

Chiral Thioureas: Jacobsen's thiourea (B124793) catalysts have been shown to be effective for the asymmetric Strecker reaction. nih.gov These catalysts activate the imine through hydrogen bonding, facilitating a stereoselective attack by the cyanide nucleophile.

Chiral Brønsted Acids: Catalysts such as BINOL-phosphoric acids can protonate and activate the imine, creating a chiral environment that directs the incoming cyanide. nih.gov

Chiral Amide-Based Catalysts: Recyclable chiral amide-based organocatalysts have been reported to produce α-aminonitriles in high yields and with excellent enantiomeric excess (ee), up to 99%. mdpi.com

A notable strategy involves using a chiral variant of oligoethylene glycol as a catalyst with potassium cyanide (KCN). This system generates a chiral cyanide anion, which then participates in the stereoselective addition. This protocol is scalable and has been applied to a variety of α-amido sulfone substrates, achieving excellent yields and enantioselectivities. nih.gov

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Amide-based | Aldimines | Up to 99% | mdpi.com |

| Chiral Thiourea | N-Boc ketimines | Up to 93% | researchgate.net |

| Chiral Bisformamides | Aldehydes, Amines | High | nih.gov |

| Chiral oligoethylene glycol | α-amido sulfones | High | nih.gov |

Transition Metal-Catalyzed Approaches in Strecker-Type Reactions

Transition metal catalysis offers a powerful alternative for promoting Strecker-type reactions, often providing high efficiency and unique reactivity. mdpi.com Various metal complexes have been developed to catalyze the cyanation of imines.

Titanium Catalysts: Highly enantioselective titanium-catalyzed cyanation of imines has been achieved at room temperature. Mechanistic studies suggest a highly organized transition state where the titanium center coordinates to the imine, facilitating a turnover-limiting cyanide delivery. organic-chemistry.orgacs.org

Indium Catalysis: Indium powder has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, an environmentally friendly solvent. nih.gov The reaction proceeds well with a diverse range of aldehydes (aromatic, aliphatic, heteroaromatic) and amines, giving excellent yields (79-98%). nih.gov The proposed mechanism involves indium acting as a Lewis acid to facilitate both the imine formation and the subsequent nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Palladium and Ruthenium Catalysts: Complexes of palladium and ruthenium have also been employed. For example, an N-heterocyclic carbene (NHC)-amidate palladium(II) complex catalyzes the three-component Strecker reaction of aldehydes and ketones. organic-chemistry.orgnih.gov Ruthenium(III) chloride can catalyze the oxidative cyanation of tertiary amines to form α-aminonitriles. organic-chemistry.org

| Metal Catalyst | Substrate | Cyanide Source | Key Features | Reference |

| Titanium (Ti) | Imines | HCN | Highly enantioselective, room temperature | organic-chemistry.orgacs.org |

| Indium (In) | Aldehydes, Amines | TMSCN | Water as solvent, excellent yields (79-98%) | nih.gov |

| Palladium (Pd) | Aldehydes, Ketones | TMSCN | NHC-amidate complex catalyst | organic-chemistry.orgnih.gov |

| Ruthenium (Ru) | Tertiary Amines | NaCN | Oxidative cyanation under molecular oxygen | organic-chemistry.org |

Environmentally Benign Strecker Methodologies: Leveraging Non-Toxic Cyanide Sources

The high toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and alkali metal cyanides (KCN, NaCN) poses significant safety and environmental challenges. rsc.orgrsc.org This has driven research into greener methodologies, particularly the use of less hazardous cyanide surrogates.

Potassium hexacyanoferrates, specifically a mixture of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]), have emerged as a stable, inexpensive, and essentially non-toxic substitute for HCN. rsc.orgrsc.org These complexes can release cyanide under specific reaction conditions, enabling their use in Strecker reactions. A facile protocol using a biphasic solvent mixture has been developed to synthesize α-aminonitriles from aldehydes and amines with hexacyanoferrates as the cyanide source. rsc.orglookchem.com This method avoids many of the issues associated with handling highly toxic reagents. rsc.orgrsc.org

Other less toxic or easier-to-handle cyanide sources include:

Trimethylsilyl cyanide (TMSCN): While still toxic, it is less volatile and more soluble in organic solvents than HCN, making it a widely used reagent in modern Strecker reactions. nih.gov

Acetone (B3395972) cyanohydrin: This can serve as a source of HCN in situ. researchgate.net

Potassium thiocyanate (B1210189) (KSCN): S-oxidation of KSCN can release cyanide units that are trapped by co-oxidized tertiary amines to form α-aminonitriles in aqueous solutions without a catalyst. organic-chemistry.org

The spatial separation of cyanide release and its consumption in the reaction offers another strategy for enhancing safety and reaction flexibility. This has been demonstrated using hexacyanoferrate, acetonitrile (B52724), or even α-amino acids as cyanide precursors. rsc.org

Alkylative Strecker Cyanation from Formamide (B127407) Precursors

A novel and efficient one-pot synthesis of α-aminonitriles has been developed starting from readily available formamides. researchgate.net This "alkylative Strecker cyanation" involves the concomitant addition of an organometallic reagent (e.g., a Grignard reagent) and TMSCN to a formamide.

The proposed mechanism involves the initial addition of the Grignard reagent to the formamide to generate a hemiaminal intermediate. This intermediate is then activated by a second equivalent of the Grignard reagent, facilitating the addition of the cyanide from TMSCN to form the α-aminonitrile product. This method is notable for its broad scope, mild conditions, and good yields (41–94% over 34 examples), providing a powerful tool for the synthesis of structurally diverse α-aminonitriles. researchgate.net More recently, an iridium-catalyzed reductive Strecker reaction has been reported for the direct cyanation of amides and lactams. ox.ac.uk

Oxidative C-H Bond Functionalization for α-Aminonitrile Formation

An alternative to the classical Strecker pathway is the direct α-cyanation of amines via oxidative C-H bond functionalization. mdpi.com This approach is particularly relevant for the synthesis of α-aminonitriles from tertiary amines like N,N-diethylaniline, a precursor to this compound. This method avoids the need to start from an aldehyde or ketone and instead directly converts a C-H bond adjacent to the nitrogen atom into a C-CN bond.

The reaction typically involves three components: the amine substrate, a cyanide source, and an oxidant. mdpi.com The mechanism is believed to proceed through the oxidation of the amine to an iminium ion intermediate, which is then trapped by the cyanide nucleophile. nih.gov

Various catalytic systems have been developed for this transformation:

Ruthenium Catalysis: RuCl₃ can catalyze the oxidative cyanation of tertiary amines with sodium cyanide under an atmosphere of molecular oxygen. organic-chemistry.org

Iodine-Based Systems: Catalytic systems using hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or diacetoxyiodobenzene (B1259982) (DIB) in conjunction with TMSCN have been shown to effectively produce α-aminonitriles from a wide range of tertiary amines. mdpi.com

Metal-Free Approaches: Transition-metal-free protocols have also been reported. One such method involves the α-cyanation of N-fluorotosylsulfonamides, which provides access to a broad range of α-aminonitriles. organic-chemistry.org

This direct functionalization strategy represents an attractive and atom-economical alternative for preparing α-aminonitriles, complementing the traditional Strecker-type methodologies. mdpi.comnih.gov

General Concepts of Oxidative Cyanation

Oxidation of the Amine : An oxidant abstracts a single electron from the nitrogen atom of the amine to form a nitrogen-centered radical cation.

Deprotonation : A base or the solvent removes a proton from the α-carbon, leading to the formation of an α-amino radical.

Second Oxidation : The α-amino radical is further oxidized to form a highly electrophilic iminium ion.

Nucleophilic Attack : A cyanide nucleophile attacks the iminium ion to furnish the final α-aminonitrile product.

The choice of oxidant, catalyst, and cyanide source is crucial for the success of the reaction and can influence the reaction's scope and efficiency.

Metal-Catalyzed Oxidative Cyanation of Tertiary and Secondary Amines

A variety of transition metals have been successfully employed to catalyze the oxidative cyanation of amines. These metals can exist in multiple oxidation states, facilitating the electron transfer processes required for the formation of the iminium ion intermediate.

Ruthenium catalysts, for instance, have been shown to be highly effective. In a study by Murahashi et al., RuCl₃-catalyzed the oxidative cyanation of various tertiary amines with sodium cyanide under an oxygen atmosphere, affording the corresponding α-aminonitriles in excellent yields. The reaction is believed to proceed through a ruthenium-peroxo species, which facilitates the oxidation of the amine.

Iron catalysis offers a more cost-effective and environmentally benign alternative. Iron(II) and iron(III) salts can catalyze the oxidative α-cyanation of tertiary amines using trimethylsilyl cyanide (TMSCN) in the presence of an oxidant like tert-butylhydroperoxide.

Copper-catalyzed systems have also been extensively investigated. For example, copper bromide (CuBr) has been used to catalyze the cross-dehydrogenative coupling of tertiary amines with various nucleophiles, including cyanide. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

A plausible general mechanism for metal-catalyzed oxidative cyanation involves the metal catalyst facilitating the formation of the iminium ion from the amine, which is then intercepted by the cyanide source. The catalyst is regenerated in the catalytic cycle.

Below is a table summarizing representative examples of metal-catalyzed oxidative cyanation of tertiary amines.

| Catalyst | Amine Substrate | Cyanide Source | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| RuCl₃·nH₂O | N,N-Dimethylaniline | NaCN | O₂ | MeOH/AcOH | 60 | 2 | 93 |

| Fe(OTf)₂ | N-Phenylpiperidine | TMSCN | TBHP | CH₃CN | RT | 12 | 85 |

| CuBr | N,N-Dimethylaniline | KCN | O₂ | H₂O | 80 | 24 | 78 |

This table presents a selection of data from various sources to illustrate the scope of metal-catalyzed oxidative cyanation.

Photocatalytic Oxidative Cyanation Strategies for α-Aminonitriles

In recent years, visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable approach to chemical transformations. Photocatalytic oxidative cyanation of amines has been successfully developed, utilizing photoredox catalysts to mediate the formation of the key iminium ion intermediate under mild conditions.

The general mechanism of photocatalytic oxidative cyanation involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from the amine substrate, generating a nitrogen-centered radical cation. Subsequent deprotonation and further oxidation lead to the formation of the iminium ion, which is then trapped by the cyanide nucleophile.

A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed for this transformation. For instance, the use of [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as a photocatalyst allows for the efficient Cα–H cyanation of unactivated secondary and tertiary aliphatic amines using sodium cyanide as the cyanide source and air as the terminal oxidant.

The following table showcases examples of photocatalytic oxidative cyanation of tertiary amines.

| Photocatalyst | Amine Substrate | Cyanide Source | Oxidant | Solvent | Light Source | Time (h) | Yield (%) |

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | N-Phenylpyrrolidine | NaCN | Air | CH₃CN | Blue LEDs | 24 | 88 |

| Ru(bpy)₃Cl₂ | N,N-Dimethylaniline | KCN | Air | CH₃CN | Blue LEDs | 12 | 75 |

| Eosin Y | N-Methyl-N-phenylbenzylamine | TMSCN | O₂ | CH₃CN | Green LEDs | 36 | 65 |

This table provides representative data from the literature on photocatalytic oxidative cyanation.

Synthesis of this compound and Analogous Structures

The synthesis of the target compound, this compound, and its analogs can be achieved through several established synthetic routes, including classical condensation reactions and more modern multi-component approaches.

Condensation Reactions Utilizing Aldehydes, Amines, and Cyanide Sources

The most classic and widely used method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component condensation reaction involves an aldehyde, an amine, and a cyanide source. In the context of synthesizing this compound, the reactants would be benzaldehyde, diethylamine, and a cyanide source such as hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN).

The reaction mechanism typically proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and diethylamine. Subsequent nucleophilic addition of the cyanide ion to the iminium ion yields the desired α-aminonitrile. The reaction is often catalyzed by acid or base.

A detailed experimental procedure for a related compound, α-(N,N-dimethylamino)phenylacetonitrile, involves the reaction of benzaldehyde with an aqueous solution of dimethylamine (B145610) and sodium cyanide, yielding the product in 87-88% yield. A similar approach can be adapted for the synthesis of this compound.

The table below presents data on the Strecker reaction for the synthesis of α-aminonitriles.

| Aldehyde | Amine | Cyanide Source | Catalyst/Conditions | Solvent | Yield (%) |

| Benzaldehyde | Diethylamine | TMSCN | Montmorillonite K-10 | Dichloromethane | 92 |

| Benzaldehyde | Aniline | TMSCN | Bi(NO₃)₃·5H₂O | Acetonitrile | 95 |

| 4-Chlorobenzaldehyde | Diethylamine | KCN | Acetic Acid | Ethanol/Water | 85 |

This table summarizes findings from various studies on the Strecker reaction.

Derivatization and Alkylation of Phenylacetonitrile (B145931) Scaffolds

An alternative approach to α-aminonitriles involves the derivatization of a pre-existing phenylacetonitrile scaffold. This can be achieved through α-halogenation followed by nucleophilic substitution with the desired amine, or through direct α-alkylation.

For instance, phenylacetonitrile can be deprotonated at the α-position using a strong base to form a carbanion. This carbanion can then react with an electrophilic source of the diethylamino group. However, finding a suitable electrophilic "Et₂N⁺" equivalent can be challenging.

A more common strategy involves the alkylation of phenylacetonitrile with alkyl halides. While this method is typically used to introduce alkyl groups at the α-position, modifications of this approach could potentially be envisioned for the introduction of an amino group, though it is a less direct route compared to condensation reactions.

Multi-component Reaction Pathways Leading to Substituted α-Aminonitriles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The Strecker reaction is a classic example of a three-component reaction.

Modern variations of MCRs for the synthesis of α-aminonitriles often employ different catalysts or reaction conditions to improve yields, reduce reaction times, and enhance the substrate scope. For example, the use of Lewis acids, organocatalysts, or solid-supported catalysts can significantly accelerate the reaction and allow for milder conditions.

The development of asymmetric MCRs has also been a major focus, enabling the enantioselective synthesis of chiral α-aminonitriles. While beyond the direct scope of synthesizing the racemic target compound, these advancements highlight the versatility and power of MCRs in this field.

The following table provides examples of multi-component reactions for the synthesis of α-aminonitriles.

| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Pyrrolidine | TMSCN | Sc(OTf)₃ | Dichloromethane | 3 h | 98 |

| Cyclohexanone | Morpholine | TMSCN | InCl₃ | Tetrahydrofuran (B95107) | 12 h | 90 |

| 4-Methoxybenzaldehyde | Benzylamine | KCN | ZrCl₄ | Acetonitrile | 5 h | 94 |

This table showcases the utility of various catalysts in multi-component syntheses of α-aminonitriles.

Enantioselective Synthesis of Chiral α-Aminonitriles

The synthesis of α-aminonitriles, such as this compound, in an enantiomerically pure form is of significant interest due to their role as precursors for chiral α-amino acids and other biologically active molecules. bohrium.comresearchgate.net The primary challenge lies in controlling the stereochemistry during the formation of the crucial C-C bond. bohrium.com Methodologies for achieving this enantioselectivity can be broadly categorized into several advanced strategies, including the use of organocatalysts, transition metal complexes, and phase-transfer catalysts.

Asymmetric Organocatalysis for Chiral α-Aminonitrile Production

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-aminonitriles, offering an alternative to metal-based catalysts. bohrium.commdpi.com This approach utilizes small, chiral organic molecules to induce enantioselectivity in reactions, most notably the Strecker reaction. researchgate.netmdpi.com The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a fundamental method for α-aminonitrile synthesis. nih.gov

Two main strategies exist for achieving asymmetry in the Strecker reaction. The first involves using a chiral amine as an auxiliary, which directs the cyanide addition to a chiral imine intermediate. The second, and more catalytically efficient method, is the enantioselective cyanation of an achiral imine, guided by a chiral catalyst. mdpi.com

Researchers have developed various organocatalysts that have proven effective. For instance, a recyclable chiral amide-based organocatalyst was reported to produce desired α-aminonitrile products in high yields and with excellent enantiomeric excess (ee) up to 99%. mdpi.com Another study detailed an oxazoline-based organocatalyst for the asymmetric Strecker reaction of N-benzhydrylimines, achieving yields up to 96% and ee up to 98%. mdpi.com

The development of these catalysts addresses several limitations of traditional methods, providing milder reaction conditions and avoiding the use of toxic or expensive metals. mdpi.com

Table 1: Examples of Organocatalyzed Asymmetric Strecker Reactions

| Catalyst Type | Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral Amide-based mdpi.com | Various Aldehydes/Ketones | TMSCN | High | up to 99 |

| Oxazoline-based mdpi.com | N-benzhydrylimines | TMSCN | up to 96 | up to 98 |

Note: Data is generalized from review articles. TMSCN refers to Trimethylsilyl cyanide.

Transition Metal-Mediated Asymmetric Transformations

Transition metal catalysis is a dominant and highly effective strategy for synthesizing α-aminonitriles. researchgate.netmdpi.com These reactions often involve the asymmetric hydrogenation of α-imino esters or the addition of nucleophiles to imines catalyzed by a chiral metal complex. nih.gov Metals such as ruthenium, rhodium, copper, and nickel are commonly employed in these transformations. bohrium.comnih.gov

The asymmetric hydrogenation of prochiral imines stands out as a direct and efficient route to valuable α-chiral amines, which can be derived from α-aminonitriles. nih.gov For example, a nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using a P-stereogenic dialkyl phosphine (B1218219) ligand (BenzP*) has been shown to afford chiral α-aryl glycines (derivatives of α-aminonitriles) in high yields and with enantioselectivities up to 98% ee. nih.gov This method demonstrates scalability, with reactions performed on a gram scale at low catalyst loadings. nih.gov

Another approach is the catalytic asymmetric Strecker reaction. While organocatalysis is a major player, metal complexes can also serve as highly effective chiral catalysts for the enantioselective addition of cyanide to imines. nih.gov The choice of metal and, critically, the chiral ligand is paramount in achieving high levels of stereocontrol. These methods are valued for their broad substrate scope and high efficiency. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Asymmetric Syntheses

| Metal/Ligand | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Nickel/BenzP* nih.gov | Asymmetric Hydrogenation | N-aryl imino esters | High | up to 98 |

| Ruthenium organic-chemistry.org | Oxidative Cyanation | Tertiary amines | Excellent | Not specified |

Note: Data is compiled from various sources highlighting different methodologies.

Phase-Transfer Catalysis in Stereoselective α-Aminonitrile Synthesis

Phase-transfer catalysis (PTC) offers a distinct and practical methodology for the enantioselective synthesis of α-aminonitriles. This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A chiral phase-transfer catalyst shuttles one reactant across the phase boundary, enabling the reaction to proceed in an asymmetric fashion.

In the context of α-aminonitrile synthesis, PTC has been successfully applied to the Strecker reaction. For instance, a chiral phase-transfer catalyst can be used with acetone cyanohydrin for the enantioselective formation of α-amino nitriles from α-amido sulfones. nih.gov This approach represents a novel catalytic asymmetric Strecker-type reaction. The mechanism involves the catalyst facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase containing the imine or its precursor, where the stereoselective addition occurs. nih.govacs.org

The development of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as chiral phase-transfer catalysts has been a significant advancement in this field. These catalysts have been instrumental in promoting asymmetric alkylation and other C-C bond-forming reactions to generate chiral centers with high enantioselectivity.

Table 3: Phase-Transfer Catalysis in Asymmetric Synthesis

| Catalyst Type | Reaction | Reactants | Key Feature |

|---|---|---|---|

| Chiral Quaternary Ammonium Salt nih.gov | Strecker Reaction | α-Amido sulfones, Acetone cyanohydrin | Enantioselective cyanide addition |

Elucidation of Reaction Mechanisms

Mechanistic Studies of α-Aminonitrile Formation

The synthesis of α-aminonitriles is predominantly achieved through the Strecker reaction or oxidative cyanation processes. Each pathway involves distinct intermediates and mechanistic steps.

The Strecker synthesis, first reported in 1850, is a cornerstone multicomponent reaction for producing α-aminonitriles. mdpi.comresearchgate.net The mechanism proceeds in two primary stages, with the first stage being the formation of the α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com This process begins with the reaction of an aldehyde or ketone with an amine (in this case, diethylamine (B46881) with benzaldehyde) to form an imine, or more accurately, an iminium ion intermediate. masterorganicchemistry.comwikipedia.org

The reaction is often promoted by a mild acid. masterorganicchemistry.comorganic-chemistry.org The carbonyl oxygen of the aldehyde is first protonated, which enhances its electrophilicity. masterorganicchemistry.com The amine then performs a nucleophilic attack on the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, a highly electrophilic iminium ion is formed. masterorganicchemistry.comwikipedia.org This iminium ion is the key intermediate that is subsequently attacked by a cyanide nucleophile (e.g., from HCN or TMSCN). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The nucleophilic addition of the cyanide ion to the iminium carbon results in the formation of the final α-aminonitrile product, 2-(diethylamino)-2-phenylacetonitrile. masterorganicchemistry.comwikipedia.org The formation of the iminium ion is considered a critical step, as it activates the substrate for the crucial carbon-carbon bond formation with the cyanide. nih.gov

Table 1: Key Steps in the Strecker Reaction Mechanism for this compound Formation

| Step | Reactants | Intermediate | Product of Step |

| 1 | Benzaldehyde (B42025), Diethylamine, H+ | Protonated Benzaldehyde | - |

| 2 | Protonated Benzaldehyde, Diethylamine | Tetrahedral Intermediate | - |

| 3 | Tetrahedral Intermediate | - | Iminium Ion + H₂O |

| 4 | Iminium Ion, Cyanide Ion (CN⁻) | - | This compound |

This table provides a simplified overview of the reaction steps.

An alternative route to α-aminonitriles from tertiary amines involves oxidative cyanation. These reactions proceed through a different mechanistic pathway, often initiated by an electron transfer event. mdpi.com Various methods, including electrochemical and photocatalytic systems, can achieve this transformation. researchgate.netdocumentsdelivered.com

In a typical mechanism, a single electron transfer (SET) occurs from the tertiary amine, N,N-diethylaniline (as a precursor or related substrate), to a catalyst or an oxidant. mdpi.com This transfer generates a radical cation of the amine. This radical cation intermediate is highly reactive and can undergo deprotonation at the α-carbon position, leading to the formation of an α-amino radical. Subsequent oxidation of this radical yields the same critical iminium ion intermediate found in the Strecker reaction. researchgate.net This iminium ion is then trapped by a cyanide source to give the α-aminonitrile product. researchgate.netrsc.org This process is also referred to as an oxidative Strecker reaction. nih.gov

Density Functional Theory (DFT) calculations have provided significant insights into the energetics and pathways of α-aminonitrile formation. nih.gov Studies on the Strecker reaction have elucidated the elementary steps and determined the transition states for each part of the reaction. nih.govresearchgate.net

Reactivity Profiles of this compound

The chemical behavior of this compound is dictated by the interplay of its three main functional components: the nitrile group, the tertiary amino group, and the phenyl ring.

The nitrile group (C≡N) is characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. libretexts.orglibretexts.org Consequently, the primary reactivity of the nitrile moiety in this compound involves nucleophilic addition to the carbon atom. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgpressbooks.pub Acid-catalyzed hydrolysis involves the initial protonation of the nitrogen, which increases the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. pressbooks.pub This would convert this compound into 2-(diethylamino)-2-phenylacetic acid or its corresponding amide.

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (R-CH₂NH₂). libretexts.org This reaction proceeds via the addition of hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can attack the electrophilic carbon of the nitrile. libretexts.org The initial reaction forms an imine salt intermediate, which upon hydrolysis, yields a ketone. libretexts.orgpressbooks.pub

The presence of the adjacent amino group can influence the reactivity of the nitrile. The nitrogen's lone pair can potentially interact with the nitrile group, although steric hindrance from the ethyl groups may be a factor. The reactivity is also comparable to other α-aminonitriles, which are known to be versatile intermediates in organic synthesis. nih.govrsc.org DFT calculations have been used to investigate the energetics of nucleophilic attack on various nitrile compounds, showing that the activation energy can be predicted based on the chemical environment of the nitrile group. nih.gov

Table 2: Predicted Products from Reactions at the Nitrile Moiety

| Reagent(s) | Reaction Type | Predicted Product |

| H₃O⁺, Heat | Acidic Hydrolysis | 2-(Diethylamino)-2-phenylacetic acid |

| 1. LiAlH₄; 2. H₂O | Reduction | 2-(Diethylamino)-2-phenylethan-1-amine |

| 1. R-MgBr; 2. H₃O⁺ | Grignard Reaction | 1-(Diethylamino)-1-phenyl-2-alkanone |

This table outlines the expected products based on the general reactivity of nitriles.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity (i.e., the position of substitution: ortho, meta, or para) of these reactions are determined by the nature of the substituent attached to the ring, in this case, the -CH(CN)N(Et)₂ group. msu.edu

The proximity of the electron-donating nitrogen atom to the phenyl ring, even though separated by a carbon, is likely to have a significant influence. Generally, alkyl groups are weakly activating and ortho, para-directing. The combined effect of the alkylamino and cyano groups on the benzylic carbon makes a precise prediction complex without experimental data. However, substituents that are electron-donating generally increase the rate of electrophilic substitution compared to benzene. msu.edu Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.com

Transformations Involving the Tertiary Amine Functionality

The tertiary amine group in this compound is a key site for chemical modification. One of the most significant transformations involving this functionality is the Hofmann elimination, a reaction that converts amines into alkenes. wikipedia.orgbyjus.com This process involves a sequence of steps, beginning with the conversion of the tertiary amine into a better leaving group.

The mechanism, known as exhaustive methylation, proceeds through an E2 (bimolecular elimination) pathway and can be delineated into three primary stages. vedantu.comchemistrysteps.com

Exhaustive Methylation to Form a Quaternary Ammonium (B1175870) Salt : The initial step involves the treatment of the amine with an excess of a methylating agent, typically methyl iodide (CH₃I). chemistrysteps.comyoutube.com The tertiary amine acts as a nucleophile, attacking the methyl iodide in an S(_N)2 reaction. This process is repeated until the nitrogen atom is fully methylated, resulting in the formation of a quaternary ammonium iodide salt. byjus.comyoutube.com This salt contains a positively charged nitrogen atom, which makes the entire amine moiety a good leaving group, analogous to how protonation of an alcohol makes water a good leaving group. youtube.com

Formation of Quaternary Ammonium Hydroxide (B78521) : The iodide salt is then treated with silver oxide (Ag₂O) in the presence of water. wikipedia.orgchemistrysteps.com The silver ions have a high affinity for halide ions, leading to the precipitation of silver iodide (AgI). chemistrysteps.com Simultaneously, silver oxide acts as a base, deprotonating water to generate hydroxide ions (OH⁻). byjus.com The hydroxide ion replaces the iodide as the counter-ion to the quaternary ammonium cation, forming a quaternary ammonium hydroxide. chemistrysteps.com

Heat-Induced Elimination : The final step involves heating the quaternary ammonium hydroxide salt. wikipedia.orgbyjus.com The hydroxide ion functions as a strong base and abstracts a beta-hydrogen (a hydrogen atom on the carbon adjacent to the carbon bearing the ammonium group). This abstraction initiates an E2 elimination, leading to the formation of an alkene, a tertiary amine (in this case, N,N-diethyl-N-methylamine), and water. vedantu.com

A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. This rule states that the major product will be the least substituted alkene. byjus.com This outcome is contrary to the more common Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene. wikipedia.org The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group. wikipedia.org The bulky group hinders the approach of the base to the more sterically hindered beta-hydrogens, making the abstraction of a proton from the least sterically hindered position more favorable. wikipedia.orgyoutube.com

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | 2-(N,N-Diethyl-N-methylammonio)-2-phenylacetonitrile iodide |

| 2 | Hydroxide Salt Formation | Silver Oxide (Ag₂O), Water (H₂O) | 2-(N,N-Diethyl-N-methylammonio)-2-phenylacetonitrile hydroxide |

| 3 | Elimination | Heat (Δ) | Styrene, N,N-Diethyl-N-methylamine, Water |

Cyanoethylation and Other Substitution Reactions

Beyond the transformations of the tertiary amine, this compound possesses other sites of reactivity that allow for cyanoethylation and various substitution reactions.

Cyanoethylation is a specific type of Michael addition reaction that involves the addition of a nucleophile to acrylonitrile (B1666552) (CH₂=CHCN). wikipedia.org In the context of this compound, the tertiary amine itself could potentially react with acrylonitrile, although this is less common for tertiary amines compared to primary and secondary amines which possess an N-H bond. wikipedia.org A more plausible scenario involves reactions at the carbon alpha to both the phenyl and nitrile groups.

The alpha-carbon in phenylacetonitrile (B145931) and related structures is known to be acidic and can be deprotonated by a strong base to form a carbanion. libretexts.org This carbanion is a potent nucleophile and can participate in various substitution reactions.

Alpha-Alkylation : A common substitution reaction for compounds with an acidic alpha-hydrogen is alkylation. libretexts.org The alpha-carbon of this compound could potentially be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate-like intermediate. libretexts.orgmsu.edu This nucleophilic carbanion can then react with an alkyl halide (e.g., ethyl bromide) in an S(_N)2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.orgorgsyn.org This method is a powerful tool for elaborating the carbon skeleton of the molecule. libretexts.org

The general mechanism for alpha-alkylation involves:

Deprotonation : A strong base removes the acidic proton from the carbon alpha to the nitrile and phenyl groups, creating a resonance-stabilized carbanion. libretexts.org

Nucleophilic Attack : The resulting carbanion acts as a nucleophile and attacks an electrophilic alkyl halide, displacing the halide and forming a new C-C bond. msu.edu

| Reaction Type | General Substrate | Reagents | General Product |

|---|---|---|---|

| Cyanoethylation (of an amine) | Primary or Secondary Amine | 1. Acrylonitrile (CH₂=CHCN) 2. Base catalyst (optional) | β-Cyanoethylated amine |

| Alpha-Alkylation | Compound with acidic α-H (e.g., Phenylacetonitrile derivative) | 1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkylated product |

These substitution reactions highlight the synthetic versatility of this compound, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. libretexts.org

Synthetic Utility and Transformational Chemistry

2-(Diethylamino)-2-phenylacetonitrile as a Versatile Chemical Building Block

The strategic placement of functional groups in this compound makes it an excellent building block for synthesizing more elaborate molecules, particularly in the realm of amino acids and peptides.

Precursor Role in the Synthesis of Natural and Unnatural Amino Acids

One of the most significant applications of this compound is its function as a masked glycine (B1666218) cation equivalent, providing a robust method for the synthesis of various α-amino acids. The α-proton of the acetonitrile (B52724) is sufficiently acidic to be removed by a strong base, such as lithium diisopropylamide (LDA), creating a stabilized carbanion. This anion can then act as a nucleophile, reacting with a wide range of electrophiles, primarily alkyl halides.

This alkylation step introduces a new side chain (R-group) to the α-carbon. The resulting substituted α-aminonitrile is then subjected to a two-step transformation sequence:

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reductive Cleavage: The N,N-diethylamino group is removed, typically via catalytic hydrogenation, to unveil the primary amine.

This sequence effectively transforms the starting material into a desired α-amino acid. The versatility of this method allows for the synthesis of a diverse array of amino acids by simply varying the alkylating agent used.

| Alkylating Agent (R-X) | Resulting Amino Acid |

|---|---|

| CH₃I (Methyl iodide) | Alanine |

| CH₃CH₂Br (Ethyl bromide) | α-Aminobutyric acid |

| (CH₃)₂CHCH₂Br (Isobutyl bromide) | Leucine |

| C₆H₅CH₂Br (Benzyl bromide) | Phenylalanine |

This approach is particularly valuable for creating non-proteinogenic or "unnatural" amino acids, which are crucial components in drug discovery and peptide science for enhancing properties like metabolic stability and receptor binding. biosyn.com

Application in Dipeptide and Peptidomimetic Synthesis

The unnatural amino acids synthesized from this compound are readily incorporated into peptide chains to form dipeptides and more complex peptidomimetics. The process follows standard protocols of modern peptide synthesis, which involves the formation of an amide bond between the carboxylic acid of one amino acid and the amine of another.

To achieve this selectively, protecting groups are employed. For instance, the newly synthesized amino acid might have its amino group temporarily protected with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is then activated using a coupling reagent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) or TBTU, in the presence of a base like Diisopropylethylamine (DIPEA). This activated species readily reacts with the free amine of a second amino acid to form the dipeptide. This methodology allows the novel, and often structurally complex, amino acids derived from this compound to be integrated into peptide structures, creating molecules with tailored biological activities. chemrxiv.org

Chiral Building Block in Asymmetric Organic Syntheses

In the synthesis of pharmaceuticals and other bioactive molecules, controlling stereochemistry is paramount. This compound can be utilized as a chiral building block to produce enantiomerically pure amino acids. This can be achieved in two primary ways:

Chiral Resolution: The racemic this compound can be separated into its individual enantiomers. A common method is classical resolution, which involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing them to be separated by fractional crystallization. onyxipca.combeilstein-journals.org Once separated, the chiral resolving agent is removed, yielding the pure enantiomers of the starting material.

Asymmetric Synthesis: An enantioselective synthesis can be designed to produce only one enantiomer of the aminonitrile or its derivatives directly.

When an enantiomerically pure form of this compound is used in the alkylation and subsequent hydrolysis/reduction sequence described in section 4.1.1, the chirality of the α-carbon is retained, leading to the formation of an enantiomerically pure α-amino acid. This provides a reliable pathway to chiral, non-natural amino acids that are essential for creating stereochemically defined drugs and probes for chemical biology.

Key Intermediate in the Assembly of Complex Organic Molecules

The ability to generate a wide variety of structurally diverse α-amino acids makes this compound a key intermediate in the broader field of complex molecule synthesis. These amino acids are not only used for peptides but also serve as precursors for other classes of compounds, such as alkaloids, chiral ligands, and various heterocyclic systems. The synthetic pathway originating from this aminonitrile provides access to building blocks that would otherwise be difficult to prepare, thereby streamlining the assembly of more intricate molecular targets. Its role as a divergent intermediate allows for the rapid generation of a library of related compounds for screening and optimization in drug discovery and materials science. nih.gov

Functional Group Interconversions and Derivatization

Beyond its use as a foundational building block, this compound can undergo direct functional group transformations.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functional group is a versatile precursor to carboxylic acids and their derivatives. The hydrolysis of this compound to its corresponding carboxylic acid, 2-(diethylamino)-2-phenylacetic acid, is a fundamental transformation. This reaction can be performed under either acidic or basic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to an intermediate amide, 2-(diethylamino)-2-phenylacetamide. Continued heating under acidic conditions then hydrolyzes the amide to the final carboxylic acid and an ammonium (B1175870) salt. wikipedia.org

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Proton abstraction from water generates the intermediate amide. Subsequent hydrolysis of the amide proceeds to yield the carboxylate salt, which upon acidic workup, gives the final carboxylic acid.

| Condition | Key Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄(aq) or HCl(aq), Heat | Amide | Carboxylic Acid |

| Basic | NaOH(aq) or KOH(aq), Heat | Amide | Carboxylic Acid |

This hydrolysis is a critical step in the synthesis of α-amino acids from this precursor, as it establishes the required carboxyl group.

Reductions of the Nitrile Group to Amines

The nitrile functionality in this compound is susceptible to reduction, providing a direct route to the corresponding vicinal diamine, N¹,N¹-diethyl-1-phenylethane-1,2-diamine. This transformation is a valuable synthetic operation, as 1,2-diamines are important structural motifs in medicinal chemistry and serve as ligands in catalysis. The reduction can be effectively achieved using powerful hydride-donating agents or through catalytic hydrogenation.

One of the most common and effective reagents for the reduction of nitriles to primary amines is lithium aluminum hydride (LiAlH₄) acs.orgbyjus.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org. The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. A subsequent workup with a protic source then furnishes the primary amine. For this compound, this reduction would yield N¹,N¹-diethyl-1-phenylethane-1,2-diamine. The reaction is generally carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH₄ by water byjus.com.

Catalytic hydrogenation offers an alternative, often milder, method for nitrile reduction. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can be optimized to achieve high yields of the desired primary amine. While specific examples for the catalytic hydrogenation of this compound are not extensively detailed in the literature, the general applicability of this method to a wide range of nitriles suggests its utility for this transformation.

The following table summarizes the expected products from the reduction of this compound.

| Starting Material | Reagent/Catalyst | Product |

| This compound | 1. LiAlH₄, Et₂O or THF2. H₂O | N¹,N¹-Diethyl-1-phenylethane-1,2-diamine |

| This compound | H₂, Raney Ni or Pd/C | N¹,N¹-Diethyl-1-phenylethane-1,2-diamine |

Cyclization Reactions and Heterocycle Formation (e.g., Aminopiperidones, Enaminonitriles)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a nitrile group that can be involved in cyclization, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Research has demonstrated its utility in the formation of substituted piperidones and enaminonitriles through carefully designed reaction sequences.

A notable application of this compound in heterocycle synthesis is its cyanoethylation followed by cyclization. The reaction of this compound with acrylonitrile (B1666552) in the presence of a base, such as Triton B, leads to the formation of the corresponding dinitrile, 2-(diethylamino)-2-phenyl-2-(2-cyanoethyl)acetonitrile. This dinitrile serves as a key intermediate for subsequent cyclization reactions.

The synthesis of enaminonitriles from this dinitrile has been reported. Treatment of 2-(diethylamino)-2-phenyl-2-(2-cyanoethyl)acetonitrile with a strong base, like sodium amide in liquid ammonia (B1221849), induces an intramolecular cyclization. This Thorpe-Ziegler type condensation results in the formation of a six-membered ring, yielding an enaminonitrile. The structure of the resulting enaminonitrile is characterized by a β-amino nitrile moiety within the newly formed heterocyclic ring.

While the direct synthesis of aminopiperidones from this compound is a plausible synthetic route, detailed studies focusing on this specific transformation are not extensively documented in readily available literature. However, the dinitrile intermediate obtained from cyanoethylation could, in principle, be subjected to hydrolysis and decarboxylation conditions to afford a substituted aminopiperidone.

The following table outlines a key cyclization reaction involving a derivative of this compound.

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. Acrylonitrile, Triton B | 2-(Diethylamino)-2-phenyl-2-(2-cyanoethyl)acetonitrile | 3-Amino-1-(diethylamino)-5-oxo-2-phenylcyclohex-1-ene-4-carbonitrile |

| 2. NaNH₂, liq. NH₃ |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. The analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra would provide an unambiguous confirmation of the structure of 2-(Diethylamino)-2-phenylacetonitrile.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The key resonances would correspond to the protons of the phenyl group, the single methine proton, and the two inequivalent sets of protons in the diethylamino group.

Phenyl Protons (C₆H₅-): These five protons would appear in the aromatic region, typically between 7.2 and 7.6 ppm. Due to potential electronic effects from the rest of the molecule, the signals may appear as a complex multiplet.

Methine Proton (-CH(CN)-): This single proton, being alpha to both the phenyl ring and the nitrile group, is expected to be deshielded and appear as a singlet at approximately 4.5-5.0 ppm.

Methylene (B1212753) Protons (-N(CH₂CH₃)₂): The four protons of the two methylene groups are adjacent to the nitrogen atom. They would likely appear as a quartet due to coupling with the neighboring methyl protons. Their chemical shift is predicted to be in the range of 2.5-3.0 ppm.

Methyl Protons (-N(CH₂CH₃)₂): The six protons of the two terminal methyl groups would be the most shielded. They are expected to appear as a triplet around 1.0-1.3 ppm, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet (m) | 5H |

| Methine (CH) | 4.5 - 5.0 | Singlet (s) | 1H |

| Methylene (CH₂) | 2.5 - 3.0 | Quartet (q) | 4H |

The proton-decoupled ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

Phenyl Carbons (C₆H₅-): The phenyl ring would show four distinct signals in the aromatic region (125-140 ppm): one for the ipso-carbon (the carbon attached to the main scaffold), two for the ortho and meta carbons, and one for the para-carbon.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the 115-125 ppm range.

Methine Carbon (-CH(CN)-): The carbon of the methine group, bonded to the phenyl ring, nitrogen, and nitrile group, would be expected around 60-70 ppm.

Methylene Carbons (-N(CH₂CH₃)₂): The two equivalent methylene carbons are expected to resonate at approximately 45-55 ppm.

Methyl Carbons (-N(CH₂CH₃)₂): The two equivalent methyl carbons would appear in the upfield region, typically around 12-18 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (C-H) | 125 - 130 |

| Nitrile (C≡N) | 115 - 125 |

| Methine (CH) | 60 - 70 |

| Methylene (CH₂) | 45 - 55 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. youtube.com A key correlation would be observed between the methylene protons (~2.5-3.0 ppm) and the methyl protons (~1.0-1.3 ppm) of the diethylamino group, confirming the ethyl fragment structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It would be used to definitively assign each carbon signal by linking it to its corresponding proton signal predicted in Table 1. For example, the singlet at ~4.5-5.0 ppm would correlate with the methine carbon at ~60-70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The methine proton (~4.5-5.0 ppm) to the ipso-carbon of the phenyl ring and the nitrile carbon.

The methylene protons (~2.5-3.0 ppm) to the methine carbon and the methyl carbons.

The phenyl protons to various carbons within the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that would confirm the presence of the key structural motifs in this compound.

Nitrile Group (C≡N): The C≡N stretching vibration is a highly characteristic and reliable indicator. It is expected to produce a sharp, medium-intensity absorption band in the IR spectrum between 2240 and 2260 cm⁻¹. This band would likely be strong and polarized in the Raman spectrum.

Aromatic Ring (C₆H₅): The phenyl group would give rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic Groups (C-H): The stretching vibrations of the C-H bonds in the diethylamino and methine groups would be observed just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹. Bending vibrations (scissoring, rocking) for these groups would appear in the 1350-1470 cm⁻¹ region.

Carbon-Nitrogen Bond (C-N): The C-N stretching vibration of the diethylamino group is expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Strong | Strong |

| Nitrile C≡N | Stretch | 2240 - 2260 | Medium, Sharp | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H | Bend | 1350 - 1470 | Medium | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₁₂H₁₆N₂), the exact molecular weight is 188.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 188. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom, which is a highly favored pathway for amines.

Alpha-Cleavage: The most probable fragmentation would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable iminium cation.

[M - 29]⁺: A major peak would be expected at m/z = 159.

Benzylic Cleavage: Another significant fragmentation pathway would be the cleavage of the C-C bond between the methine carbon and the diethylamino group, leading to the formation of a stabilized phenylacetonitrile (B145931) cation or related fragments. A significant peak at m/z = 116, corresponding to the [C₆H₅CHN]⁺˙ fragment, could be anticipated.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₂H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₀H₁₁N₂]⁺ | M⁺˙ - •CH₂CH₃ (Alpha-cleavage) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of thermally labile and polar molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton, primarily at the more basic diethylamino nitrogen, to form a protonated molecular ion [M+H]⁺.

Given the molecular formula C₁₂H₁₆N₂, the molecular weight of this compound is 188.27 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 189.28.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the charged nitrogen atom, leading to the neutral loss of diethylamine (B46881) or cleavage of the C-C bond connecting the phenyl and nitrile groups. This fragmentation pattern provides unambiguous confirmation of the compound's connectivity and structure.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.28 | Protonated molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption and Emission Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the phenyl chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region.

For this compound, the phenyl ring is expected to produce a strong absorption band (π → π* transition) around 250-270 nm. The presence of the diethylamino and cyano substituents on the benzylic carbon can influence the exact position (λmax) and intensity (molar absorptivity, ε) of this band. These substituents can cause slight shifts in the absorption maximum, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, depending on their electronic effects.

The emission characteristics, such as fluorescence, are generally weak for simple aromatic nitriles. Significant fluorescence would typically require a more extended conjugated system or specific structural features that promote radiative decay from the excited state. If emission were to be observed, the difference between the absorption maximum (λmax) and the emission maximum would be known as the Stokes shift, which indicates the energy lost as vibrational relaxation in the excited state before photon emission.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While the crystal structure of this compound itself may not be readily available, single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of its crystalline derivatives in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

For example, analysis of related 2-amino-2-phenylacetonitrile (B102233) derivatives reveals detailed structural information, including the conformation of the molecule and the packing of molecules within the crystal lattice. acs.org The data generated allows for the identification of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the stability of the crystal structure. The unit cell dimensions (a, b, c, α, β, γ) and the space group are determined, providing a complete description of the crystal's symmetry.

Table 2: Representative Crystallographic Data for a Phenylacetonitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z (molecules/unit cell) | 4 |

Note: Data is representative of a typical phenylacetonitrile derivative and not specific to the title compound.

Computational Chemistry and Theoretical Spectroscopic Predictions

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. rsc.org By employing functionals such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), the ground-state geometry of this compound can be optimized to its lowest energy conformation. scispace.comnih.gov

These calculations yield important structural parameters, including bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT provides insights into the electronic structure. Natural Bond Orbital (NBO) analysis can be performed to determine the distribution of electron density, calculate atomic charges, and identify key orbital interactions. nih.gov This information helps in understanding the molecule's reactivity, stability, and intramolecular charge transfer characteristics. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important, as the energy gap between them relates to the chemical reactivity and the electronic transition energies observed in UV-Vis spectroscopy. scispace.com

Spectroscopic Simulation and Correlation with Experimental Data

A significant application of computational chemistry is the simulation of spectra, which can then be correlated with experimental results for validation. Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict the electronic absorption spectra (UV-Vis) of molecules. spectroscopyonline.commdpi.com

Following a ground-state geometry optimization using DFT, a TD-DFT calculation can be performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). qnl.qa The calculation also yields the oscillator strength for each electronic transition, which is proportional to the intensity of the absorption band. researchgate.net By comparing the simulated spectrum with the experimental one, researchers can assign specific absorption bands to particular electronic transitions (e.g., HOMO → LUMO). This correlation provides a deeper understanding of the molecule's electronic behavior and confirms the accuracy of both the experimental and theoretical approaches. qnl.qaresearchgate.net

Table 3: Example of Simulated vs. Experimental UV-Vis Data Correlation

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) | Assignment |

| S₀ → S₁ | 265.8 | 0.085 | ~260 | π → π |

| S₀ → S₂ | 220.1 | 0.150 | ~215 | π → π |

Note: Data is hypothetical and for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Diethylamino)-2-phenylacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthetic route involves nucleophilic substitution of 2-bromo-2-phenylacetonitrile with diethylamine. Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Reactions at 60–80°C balance yield and side-product suppression.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve amine reactivity.

- Monitoring : Progress can be tracked via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 220 nm).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethylamino protons at δ 1.0–1.2 ppm, nitrile carbon at ~115 ppm).

- IR : Validate nitrile group (C≡N stretch ~2250 cm⁻¹) and absence of impurities (e.g., amine salts).

- Chromatography :

- HPLC : Use reverse-phase columns with acetonitrile/water gradients; purity >98% is typical for research-grade material.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages to confirm stoichiometry.

- Reference : Combined spectroscopic and chromatographic methods were employed for structurally related phenolic derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, dipole moments, and charge distribution.

- Molecular Electrostatic Potential (MEP) : Maps predict nucleophilic/electrophilic sites, guiding reactivity studies.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (e.g., λmax shifts in solvent-dependent studies).

- Reference : Combined DFT and experimental studies resolved electronic transitions in imino-phenolic derivatives .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Parameter Adjustment : Vary basis sets (e.g., 6-31G* vs. def2-TZVP) to assess computational sensitivity.

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions.

- Experimental Replication : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts.

- Reference : Discrepancies in nonlinear optical (NLO) properties of related compounds were resolved by refining computational models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols.

- Safety Data :

| Parameter | Value | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| WGK Germany Hazard Rating | 3 (Highly water-reactive) | |

| First Aid (Inhalation) | Move to fresh air |

Application-Oriented Questions

Q. How can this compound be utilized as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Cyano Group Reactivity : Participate in cyclocondensation reactions with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives.

- Amine Functionalization : The diethylamino group can act as a directing group in metal-catalyzed C–H activation reactions.

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer :

- Control Variables : Standardize solvent purity, moisture levels, and catalyst batch.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.

- Statistical Validation : Apply ANOVA to compare triplicate runs and report confidence intervals.

- Reference : Reproducibility in nitropropene kinetic studies required strict control of anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.